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molecular formula C14H21NO3 B8558825 Hexanamide, 4-hydroxy-N-[(4-methoxyphenyl)methyl]- CAS No. 303752-03-6

Hexanamide, 4-hydroxy-N-[(4-methoxyphenyl)methyl]-

Cat. No. B8558825
M. Wt: 251.32 g/mol
InChI Key: ACRHOSAYOBJKLS-UHFFFAOYSA-N
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Patent
US06326495B2

Procedure details

Tetrahydrofuran (121 gal, 458 L) and sodium borohydride (22.154 kg, 585.6 moles) were charged to a clean and dry nitrogen purged 500 gallon glass lined tank. The suspension was allowed to stir for 30 minutes at 20-25° C. then 4-hydroxyhexanoic acid 4-methoxy-benzylamide (45.75 kg, 182 moles) was added as a solid. After 30 minutes, the reaction was cooled to 5-10° C. and over a 4 to 8 hour period a solution of acetic acid (9.1 gallons, 34.4 L) in tetrahydrofuran (12 gal, 45.4 L) was added keeping the temperature at 0-10° C. A slight nitrogen bleed was kept on the tank to help remove the hydrogen. When the addition was complete the reaction was warmed to 20-25° C. and stirred for an hour. The temperature of the reaction was slowly increased to a gentle reflux (˜66° C.) and held there for 16 hours. The reaction was quenched by the addition of 1N HCl, keeping the temperature <25° C. Excess tetrahydrofuran was removed by atmospheric distillation. Ethyl acetate was added to the resulting aqueous solution to extract unreacted amide. The acidic aqueous was then brought to pH 11 to allow the product amine to be extracted into ethyl acetate and held for use in the next step. An aliquot of the ethyl acetate solution of product was worked up to project final yield and concentration. The yield for this large scale run was 55.0%, which was less than that achieved with small scale preparations (78.8%). The large scale procedure had 12.8% unreduced amide starting material after the quench which accounted in part for the lower yield.
Quantity
45.75 kg
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
45.4 L
Type
solvent
Reaction Step Two
[Compound]
Name
amide
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
22.154 kg
Type
reactant
Reaction Step Four
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Four

Identifiers

REACTION_CXSMILES
[BH4-].[Na+].[CH3:3][O:4][C:5]1[CH:20]=[CH:19][C:8]([CH2:9][NH:10][C:11](=O)[CH2:12][CH2:13][CH:14]([OH:17])[CH2:15][CH3:16])=[CH:7][CH:6]=1.C(O)(=O)C>O1CCCC1>[CH3:3][O:4][C:5]1[CH:6]=[CH:7][C:8]([CH2:9][NH:10][CH2:11][CH2:12][CH2:13][CH:14]([OH:17])[CH2:15][CH3:16])=[CH:19][CH:20]=1 |f:0.1|

Inputs

Step One
Name
Quantity
45.75 kg
Type
reactant
Smiles
COC1=CC=C(CNC(CCC(CC)O)=O)C=C1
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C)(=O)O
Name
Quantity
45.4 L
Type
solvent
Smiles
O1CCCC1
Step Three
Name
amide
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Four
Name
Quantity
22.154 kg
Type
reactant
Smiles
[BH4-].[Na+]
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
O1CCCC1

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
22.5 (± 2.5) °C
Stirring
Type
CUSTOM
Details
to stir for 30 minutes at 20-25° C.
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
purged 500 gallon glass
WAIT
Type
WAIT
Details
After 30 minutes
Duration
30 min
ADDITION
Type
ADDITION
Details
was added
CUSTOM
Type
CUSTOM
Details
at 0-10° C
CUSTOM
Type
CUSTOM
Details
to help remove the hydrogen
ADDITION
Type
ADDITION
Details
When the addition
TEMPERATURE
Type
TEMPERATURE
Details
was warmed to 20-25° C.
STIRRING
Type
STIRRING
Details
stirred for an hour
TEMPERATURE
Type
TEMPERATURE
Details
The temperature of the reaction was slowly increased to
TEMPERATURE
Type
TEMPERATURE
Details
a gentle reflux (˜66° C.)
WAIT
Type
WAIT
Details
held there for 16 hours
Duration
16 h
CUSTOM
Type
CUSTOM
Details
The reaction was quenched by the addition of 1N HCl
CUSTOM
Type
CUSTOM
Details
the temperature <25° C
CUSTOM
Type
CUSTOM
Details
Excess tetrahydrofuran was removed by atmospheric distillation
ADDITION
Type
ADDITION
Details
Ethyl acetate was added to the resulting aqueous solution
EXTRACTION
Type
EXTRACTION
Details
to extract unreacted amide
EXTRACTION
Type
EXTRACTION
Details
to be extracted into ethyl acetate
CUSTOM
Type
CUSTOM
Details
to project final yield
CONCENTRATION
Type
CONCENTRATION
Details
concentration
CUSTOM
Type
CUSTOM
Details
The yield for this large scale run
CUSTOM
Type
CUSTOM
Details
quench which
CUSTOM
Type
CUSTOM
Details
lower yield

Outcomes

Product
Details
Reaction Time
30 min
Name
Type
Smiles
COC1=CC=C(CNCCCC(CC)O)C=C1

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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